REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][Si](OCC)(OCC)OCC.C=[O:16].O.[C:18]1(C)C=[CH:22][CH:21]=[CH:20][CH:19]=1>>[O:16]1[C:22]2[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=2[CH:3]=[CH:2][NH:1]1
|
Name
|
|
Quantity
|
44.2 g
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
siloxane bridged bisphenol
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A magnetic stir bar was added to the flask, which
|
Type
|
CUSTOM
|
Details
|
was fitted with a Dean-Stark trap and condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4.0 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The toluene solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
was sparged with nitrogen gas for four hours while the flask
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 60° C
|
Name
|
|
Type
|
|
Smiles
|
O1NC=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |